tert-butyl N-{[(3-fluorophenyl)carbamoyl]methyl}carbamate
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Overview
Description
tert-Butyl N-{[(3-fluorophenyl)carbamoyl]methyl}carbamate: is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis and various industrial applications. This particular compound features a tert-butyl group, a fluorophenyl group, and a carbamoyl methyl group, making it a versatile molecule in chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[(3-fluorophenyl)carbamoyl]methyl}carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative to form the desired carbamate .
Industrial Production Methods: Industrial production methods for carbamates often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yields and purity of the final product. The reaction conditions are carefully controlled to avoid side reactions and to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-{[(3-fluorophenyl)carbamoyl]methyl}carbamate can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Oxidized derivatives of the fluorophenyl group.
Reduction: Reduced forms of the carbamate group.
Substitution: Substituted carbamates with various functional groups.
Scientific Research Applications
Chemistry: tert-Butyl N-{[(3-fluorophenyl)carbamoyl]methyl}carbamate is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It serves as a model substrate for investigating the mechanisms of carbamate hydrolysis and other enzymatic processes .
Medicine: Its ability to interact with biological targets makes it a valuable tool in drug discovery and development .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl N-{[(3-fluorophenyl)carbamoyl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzymatic activity. This interaction is often reversible, allowing for the study of enzyme kinetics and inhibition mechanisms .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar reactivity but lacking the fluorophenyl group.
N-Phenyl carbamate: Contains a phenyl group instead of a fluorophenyl group, leading to different reactivity and applications.
Fluorophenyl carbamate: Similar structure but without the tert-butyl group, affecting its stability and reactivity.
Uniqueness: tert-Butyl N-{[(3-fluorophenyl)carbamoyl]methyl}carbamate is unique due to the presence of both the tert-butyl and fluorophenyl groups. This combination imparts distinct chemical and physical properties, such as increased stability and specific reactivity patterns, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-[2-(3-fluoroanilino)-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O3/c1-13(2,3)19-12(18)15-8-11(17)16-10-6-4-5-9(14)7-10/h4-7H,8H2,1-3H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFAGKQXAEWFTAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC1=CC(=CC=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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